SG-094

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

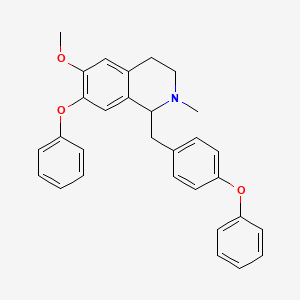

C30H29NO3 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C30H29NO3/c1-31-18-17-23-20-29(32-2)30(34-25-11-7-4-8-12-25)21-27(23)28(31)19-22-13-15-26(16-14-22)33-24-9-5-3-6-10-24/h3-16,20-21,28H,17-19H2,1-2H3 |

InChI Key |

BTNHPUSFPKFAPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=CC=CC=C4)OC5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

SG-094: A TPC2 Inhibitor with Preclinical Efficacy in Hepatocellular Carcinoma

For Immediate Release

Shanghai, China – November 20, 2025 – SG-094, a potent and selective inhibitor of the two-pore channel 2 (TPC2), has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC). Research indicates that this compound exerts its effects through the disruption of key signaling pathways involved in tumor growth and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate this compound in the context of HCC.

Core Mechanism of Action: TPC2 Inhibition

This compound's primary molecular target is the two-pore channel 2 (TPC2), a cation channel located on the membranes of acidic organelles such as endosomes and lysosomes.[1][2] TPC2 plays a crucial role in intracellular calcium signaling by mediating the release of Ca²⁺ from these stores.[1] This process is activated by messengers like nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1]

In the context of cancer, particularly HCC, the dysregulation of TPC2-mediated calcium signaling has been implicated in promoting tumor growth and angiogenesis.[1][2] this compound functions by potently blocking the PI(3,5)P2-elicited currents of TPC2.[1][2] This inhibition disrupts the downstream signaling cascades that contribute to cancer cell proliferation and survival. Preclinical studies have shown that this compound can inhibit the growth of hepatocellular carcinoma tumors in mice.[1][2]

Impact on Angiogenesis and Proliferation Signaling

A key aspect of this compound's anti-cancer activity is its ability to interfere with vascular endothelial growth factor (VEGF)-induced signaling pathways, which are critical for angiogenesis. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to significantly reduce the VEGF-induced phosphorylation of several key downstream effectors without altering their total protein levels.[1][2] These include:

-

eNOS (endothelial Nitric Oxide Synthase): A key regulator of vascular tone and permeability.

-

JNK (c-Jun N-terminal Kinase): Involved in stress response and apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase): A central pathway regulating cell proliferation and differentiation.

-

AKT: A critical mediator of cell survival and metabolism.

The inhibition of these pathways underscores the anti-angiogenic and anti-proliferative potential of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound from preclinical studies.

| Parameter | Cell Line/Model | Value | Reference |

| TPC2 Current Inhibition | HEK293 cells expressing TPC2-EGFP | Potent blockade of PI(3,5)P2-elicited currents | [1][2] |

| Anti-proliferative Effect | RIL175 cells | Demonstrated | [1][2] |

| In vivo Tumor Growth | Mice with hepatocellular carcinoma | Inhibition observed | [1][2] |

| Phosphorylation Reduction | HUVECs | Significant reduction of VEGF-induced p-eNOS, p-JNK, p-MAPK, p-AKT | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

References

SG-094 as a TPC2 Inhibitor in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SG-094, a potent and specific inhibitor of the two-pore channel 2 (TPC2), and its emerging role in cancer research. This document consolidates key findings on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its function.

Introduction to TPC2 in Cancer

Two-pore channels (TPCs) are a family of cation channels located on the membranes of endosomes and lysosomes.[1] TPC2, the major lysosomal isoform, plays a crucial role in regulating intracellular calcium (Ca²⁺) signaling, a process frequently dysregulated in cancer.[1][2] Alterations in TPC2 expression and activity have been implicated in several hallmarks of cancer, including proliferation, angiogenesis, migration, and invasion, making it a promising therapeutic target.[2]

This compound: A Novel TPC2 Inhibitor

This compound is a synthetic analog of the natural compound tetrandrine, developed to have increased potency as a TPC2 inhibitor with reduced toxicity.[3] It represents a significant advancement in the pharmacological toolkit available to researchers studying the role of TPC2 in cancer and other diseases.

Mechanism of Action of this compound

This compound exerts its anticancer effects primarily through the inhibition of TPC2. This inhibition disrupts the normal flux of ions across endolysosomal membranes, leading to downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.

One of the key pathways modulated by this compound is the Vascular Endothelial Growth Factor (VEGF) signaling cascade. TPC2 is known to be involved in VEGF-induced Ca²⁺ release, which is essential for angiogenesis.[4] By inhibiting TPC2, this compound has been shown to significantly reduce the VEGF-induced phosphorylation of several downstream signaling molecules, including:

-

eNOS (endothelial Nitric Oxide Synthase)

-

JNK (c-Jun N-terminal kinase)

-

MAPK (Mitogen-activated protein kinase)

-

AKT (Protein kinase B) [1]

This disruption of VEGF signaling contributes to the anti-angiogenic and anti-proliferative effects of this compound. The inhibition of the PI3K/AKT and ERK (a member of the MAPK family) signaling pathways, which are downstream of TPC-mediated calcium release, further underscores the mechanism by which this compound impedes cancer progression.[5]

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound as a TPC2 inhibitor and an anti-cancer agent.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Proliferation) | VCR-R CEM (Vincristine-resistant leukemia) | 5-15 µM | [3] |

| Parameter | Comparison | Result | Reference |

| TPC2 Current Inhibition | This compound vs. Tetrandrine | 70% vs. 50% | [3] |

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing this compound are often found in the supplementary materials of published research, which are not always publicly accessible. However, the following sections describe the general methodologies for the key experiments used to characterize this compound.

Cell Proliferation Assay (MTT/CCK-8)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., hepatocellular carcinoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) is then determined by plotting the data and fitting it to a dose-response curve.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Preparation: Human cancer cells (e.g., hepatocellular carcinoma) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length x Width²)/2.

-

Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Growth and Body Weight Monitoring: Tumor volumes and mouse body weights are monitored throughout the treatment period.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound. Tumors may also be excised for further analysis (e.g., histology, western blotting).

Endolysosomal Patch Clamp

This electrophysiological technique is used to directly measure the effect of this compound on TPC2 channel activity.

-

Cell Preparation: Cells overexpressing TPC2 (e.g., HEK293 cells) are cultured on coverslips.

-

Lysosome Enlargement: To facilitate patching, endolysosomes are often enlarged by treating the cells with a compound like vacuolin-1.

-

Lysosome Isolation: The enlarged lysosomes are mechanically released from the cells.

-

Patching: A glass micropipette with a small tip opening is used to form a high-resistance seal (giga-seal) with the membrane of an isolated lysosome.

-

Recording Configuration: The patch of membrane can be excised to create an "inside-out" patch, allowing for the application of compounds to the cytosolic face of the channel.

-

Channel Activation and Inhibition: The TPC2 channel is activated by applying an agonist such as PI(3,5)P₂ to the bath solution. The effect of this compound is then assessed by adding it to the bath and observing the change in channel current.

-

Data Acquisition and Analysis: The ionic currents flowing through the TPC2 channels are recorded and analyzed to determine the extent of inhibition by this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

References

- 1. Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

The Inhibition of Tumor Angiogenesis Through the VEGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in tumor angiogenesis and its inhibition as a key therapeutic strategy in oncology. This document details the molecular mechanisms, experimental validation protocols, and quantitative outcomes associated with the therapeutic targeting of this pathway.

Introduction to Tumor Angiogenesis and the VEGF Signaling Pathway

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1] Solid tumors, to grow beyond a few millimeters in size, require a dedicated blood supply to obtain necessary oxygen and nutrients and to remove metabolic waste.[1] Tumors achieve this by secreting various pro-angiogenic factors that stimulate the growth of new blood vessels.

Among these factors, the Vascular Endothelial Growth Factor (VEGF) family, particularly VEGF-A, and its interaction with its receptors (VEGFRs) on endothelial cells, is a primary driver of tumor angiogenesis.[2] The binding of VEGF-A to its main receptor, VEGFR-2, triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, ultimately culminating in the formation of new blood vessels.[3][4] Consequently, the inhibition of the VEGF signaling pathway has become a cornerstone of anti-angiogenic therapy in cancer treatment.[5]

Mechanisms of VEGF Signaling Inhibition

Therapeutic agents designed to inhibit the VEGF signaling pathway primarily function through two main mechanisms:

-

Monoclonal Antibodies: These agents, such as bevacizumab, bind directly to VEGF-A, preventing it from interacting with its receptors on the surface of endothelial cells.[6]

-

Tyrosine Kinase Inhibitors (TKIs): Small molecule inhibitors, like sunitinib and sorafenib, penetrate the cell membrane and block the intracellular tyrosine kinase domain of VEGFRs. This action prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling.[7][8]

The inhibition of this pathway leads to a reduction in new blood vessel formation, normalization of the tumor vasculature, and a decrease in vascular permeability, which collectively inhibit tumor growth and metastasis.[9]

Quantitative Data on the Efficacy of VEGF Inhibitors

The efficacy of VEGF inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on their inhibitory activity, effects on tumor growth, and impact on tumor vasculature.

Table 1: In Vitro Inhibitory Activity of Selected VEGF Pathway Inhibitors

| Compound | Target(s) | Cell Line | Assay Type | IC50 | Citation(s) |

| Sunitinib | VEGFRs, PDGFRs, c-KIT | HUVEC | Cytotoxicity (MTT) | ~1.5 µM (48h) | [7] |

| Sorafenib | VEGFRs, PDGFRs, Raf kinases | HUVEC | Cytotoxicity (MTT) | ~1.5 µM (48h) | [7] |

| Axitinib | VEGFRs | HUVEC | Growth Suppression (MTT) | 1-4 µM | [10] |

Table 2: Preclinical Tumor Growth Inhibition by VEGF Pathway Inhibitors

| Compound | Tumor Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation(s) |

| Aflibercept (VEGF Trap) | Colo205 human colorectal carcinoma | Not specified | Highly sensitive | [9] |

| Aflibercept (VEGF Trap) | C6 rat glioblastoma | Not specified | Moderately sensitive | [9] |

| Aflibercept (VEGF Trap) | HT1080 human fibrosarcoma | Not specified | Resistant | [9] |

| IMM-2510 (anti-PD-L1/VEGF bispecific Ab) | Murine solid tumor models | Not specified | 70-95% | [11] |

| DC101 (anti-mouse VEGFR2 Ab) & Doxorubicin | Ewing's sarcoma PDX (CTG-0816) | Combination therapy | >50% regression in some animals | [12] |

| Bevacizumab | LS174T colorectal xenograft | 5 mg/kg | Significant | [13] |

Table 3: Reduction in Microvessel Density (MVD) Following Anti-VEGF Therapy in Preclinical Models

| Compound | Tumor Model | Time Point | MVD Reduction (%) | Citation(s) |

| G6-31 (anti-VEGF antibody) | Murine HM-7 xenografts | 24 hours | ~53% | [14] |

| G6-31 (anti-VEGF antibody) | Murine HM-7 xenografts | 48 hours | ~47% | [14] |

| Aflibercept (VEGF Trap) | Colo205 human colorectal carcinoma | 72 hours | 54% | [9] |

| Aflibercept (VEGF Trap) | C6 rat glioblastoma | 72 hours | 81% | [9] |

| Bevacizumab | 4T1 breast cancer model | 3 weeks | Significant | [15] |

Experimental Protocols for Assessing Anti-Angiogenic Activity

A variety of in vitro and in vivo assays are utilized to evaluate the anti-angiogenic potential of therapeutic compounds. Detailed methodologies for three key assays are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (BME), such as Matrigel.

Protocol:

-

Preparation of BME-coated plates: Thaw BME on ice and pipette it into the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[16]

-

Cell preparation: Culture human umbilical vein endothelial cells (HUVECs) to approximately 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-reduced medium.[17]

-

Treatment and seeding: Add the test compound (potential angiogenesis inhibitor) at various concentrations to the HUVEC suspension. Seed the treated cells onto the BME-coated wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[16]

-

Visualization and quantification: Observe the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with a fluorescent dye like Calcein AM prior to seeding.[18] The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[19]

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, where microvessels sprout from a cross-section of a rat aorta cultured in a three-dimensional matrix.

Protocol:

-

Aorta excision and preparation: Euthanize a rat and aseptically dissect the thoracic aorta. Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.

-

Embedding in matrix: Place a layer of BME or collagen gel in the wells of a 24- or 48-well plate and allow it to solidify. Place an aortic ring on top of the gel and then cover it with another layer of the matrix.

-

Culturing and treatment: Add endothelial cell growth medium to each well. The test compound can be added to the medium to assess its inhibitory effect on microvessel sprouting.

-

Observation and analysis: Monitor the outgrowth of microvessels from the aortic rings daily for several days using a microscope. The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that utilizes the highly vascularized membrane of a chicken embryo to study angiogenesis.

Protocol:

-

Egg preparation: Incubate fertilized chicken eggs for 3-4 days. On day 3, create a small window in the eggshell to expose the CAM.

-

Application of test substance: Place a sterile filter paper disc or a carrier of choice containing the test compound onto the CAM.

-

Incubation: Reseal the window and continue to incubate the eggs for another 2-3 days.

-

Analysis: On the designated day, open the egg and observe the vasculature of the CAM around the implant. The angiogenic or anti-angiogenic response is determined by the growth of new blood vessels towards the implant or the inhibition of vessel growth in the presence of an inhibitor. Quantification can be done by counting the number of blood vessel branch points within a defined area.[3]

Visualizing the Molecular and Experimental Landscape

The following diagrams, created using the DOT language for Graphviz, illustrate the VEGF signaling pathway and a typical experimental workflow for an in vitro angiogenesis assay.

The VEGF-A/VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 initiates downstream signaling pathways promoting angiogenesis.

Experimental Workflow for Endothelial Cell Tube Formation Assay

A step-by-step workflow for the in vitro endothelial cell tube formation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. [Angiogenesis inhibition: review of the activity of sorafenib, sunitinib and bevacizumab] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of bevacizumab, sunitinib and sorafenib as single agents or in combination on the inhibitory effects of VEGF on human dendritic cell differentiation from monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid decrease in tumor perfusion following VEGF blockade predicts long-term tumor growth inhibition in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Immuneonco’s IMM-2510 shows promise for solid tumors | BioWorld [bioworld.com]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

SG-094: A Potent TPC2 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SG-094, a potent small molecule antagonist of the lysosomal two-pore channel 2 (TPC2). This compound, a synthetic analog of the natural product tetrandrine, exhibits enhanced potency and reduced toxicity, positioning it as a promising therapeutic candidate for a range of diseases, including cancer and viral infections. This document details the mechanism of action of this compound, its effects on key signaling pathways, and comprehensive protocols for its synthesis and the key experiments utilized in its characterization. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Discovery and Rationale

This compound was developed as a synthetic analog of tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the Chinese medicinal herb Stephania tetrandra.[1] Tetrandrine itself has shown a variety of biological activities, including anti-tumor properties, but its clinical utility has been hampered by toxicity concerns. The development of this compound was driven by the need for a more potent and less toxic inhibitor of TPC2.[2] Through a medicinal chemistry approach involving the screening of a library of benzyltetrahydroisoquinoline derivatives, this compound was identified as a lead compound with an improved therapeutic profile.[2]

The primary molecular target of this compound is the two-pore channel 2 (TPC2), a cation channel located on the membranes of endosomes and lysosomes. TPCs play crucial roles in intracellular calcium signaling, endolysosomal trafficking, and have been implicated in disease pathogenesis, including cancer progression and viral entry.[3] By targeting TPC2, this compound offers a novel therapeutic strategy for diseases dependent on endolysosomal function.

Synthesis of this compound

The synthesis of this compound is based on established methods for the synthesis of tetrandrine and its analogs. A representative synthetic scheme involves a key N-acyl Pictet-Spengler reaction to construct the core bis-benzyltetrahydroisoquinoline scaffold.

Representative Synthetic Protocol:

The synthesis of tetrandrine analogues like this compound typically starts from commercially available precursors and involves a multi-step sequence. A crucial step is the trifluoromethanesulfonic acid-mediated intermolecular N-acyl Pictet-Spengler reaction to form the second tetrahydroisoquinoline moiety. This is followed by an intramolecular Ullmann-type cross-coupling or an SN2 reaction to form the diaryl ether bridges that connect the two isoquinoline units. The final steps involve reduction of amide functionalities to the corresponding amines.[1]

General Reagents and Conditions: [1]

-

Pictet-Spengler Reaction: Trifluoromethanesulfonic acid (TfOH) in dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.

-

Ullmann Coupling: Copper(I) bromide-dimethyl sulfide complex (CuBr·Me₂S), cesium carbonate (Cs₂CO₃), in pyridine at elevated temperatures (e.g., 110 °C).

-

SN2 Cyclization (for certain linkers): Potassium iodide (KI), potassium phosphate (K₃PO₄) in dimethylformamide (DMF) at 100 °C.

-

Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 50 °C.

A detailed, step-by-step synthesis protocol for this compound itself is not publicly available. The above represents a general approach based on the synthesis of closely related analogs.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity as a TPC2 inhibitor with anti-proliferative and pro-apoptotic effects in cancer cells. Its potency and reduced toxicity compared to tetrandrine are key advantages.

| Parameter | Cell Line/System | Value | Reference |

| TPC2 Inhibition | Whole endolysosomal patch clamp | 70% inhibition of current density | [4] |

| Anti-proliferative Activity (IC₅₀) | Vincristine-resistant (VCR-R) CEM cells | 5-15 µM (48 h) | [4] |

| Toxicity | Peripheral Blood Mononuclear Cells (PBMCs) | <5% dead cells at 20 µM (48 h) | [4] |

| Comparison with Tetrandrine (Toxicity) | Peripheral Blood Mononuclear Cells (PBMCs) | Tetrandrine: 25% dead cells at 20 µM (48 h) | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of TPC2. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound acts as a gating modifier, binding to a pocket within the voltage-sensing domain of TPC2 and stabilizing the channel in a closed conformation. This prevents the release of Ca²⁺ from endolysosomes into the cytoplasm.

The inhibition of TPC2-mediated Ca²⁺ signaling by this compound has downstream consequences on several important cellular pathways, notably the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which is crucial for angiogenesis and tumor growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Whole-Cell Patch Clamp for TPC2 Current Measurement

This protocol is adapted for recording ionic currents through TPC2 channels in whole-cell configuration.

Materials:

-

HEK293 cells transiently or stably expressing TPC2.

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA (pH 7.2).

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing TPC2 on glass coverslips 24-48 hours before the experiment.[5]

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[6][7]

-

Recording: a. Place a coverslip with cells in the recording chamber and perfuse with external solution. b. Fill a micropipette with internal solution and mount it on the headstage. c. Under microscopic guidance, approach a cell with the pipette while applying slight positive pressure. d. Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal. e. Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[3][8] f. Clamp the cell at a holding potential (e.g., -60 mV) and record baseline TPC2 currents. g. Perfuse the chamber with external solution containing this compound at the desired concentration. h. Record the TPC2 currents in the presence of the inhibitor. i. Analyze the data by comparing the current amplitude before and after this compound application.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to stimuli in the presence or absence of this compound.

Materials:

-

HEK293 cells.

-

Glass-bottom imaging dishes.

-

Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Procedure:

-

Cell Plating: Plate HEK293 cells on glass-bottom dishes 24 hours prior to the experiment.[5]

-

Dye Loading: a. Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.[4][9] b. Remove the culture medium from the cells and wash with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[5][10] d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.[10]

-

Imaging: a. Mount the dish on the microscope stage. b. Perfuse with HBSS and acquire a baseline recording of the 340/380 nm fluorescence ratio. c. Add this compound at the desired concentration and incubate for a specified time. d. Stimulate the cells with a TPC2 agonist. e. Record the change in the 340/380 nm fluorescence ratio over time. f. The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Cryo-Electron Microscopy (Cryo-EM) of TPC2-SG-094 Complex

This protocol provides a general workflow for the structural determination of the TPC2 protein in complex with this compound.

References

- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. brainvta.tech [brainvta.tech]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Patch Clamp Protocol [labome.com]

- 8. axolbio.com [axolbio.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. moodle2.units.it [moodle2.units.it]

Pharmacological Properties of SG-094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SG-094 is a synthetic small molecule antagonist of the lysosomal two-pore channel 2 (TPC2), an ion channel implicated in a variety of cellular processes, including tumor angiogenesis and viral entry. As a synthetic analog of the natural alkaloid tetrandrine, this compound exhibits increased potency and reduced toxicity, making it a promising candidate for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, effects on cellular signaling, and its dual inhibitory role on P-glycoprotein (P-gp). Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development.

Introduction

Two-pore channels (TPCs) are cation channels located on the membranes of endosomes and lysosomes that play a crucial role in intracellular calcium signaling.[1] TPC2, in particular, has emerged as a significant target in the context of cancer and infectious diseases.[2][3] this compound, a novel synthetic antagonist, has demonstrated potent inhibition of TPC2, leading to antiproliferative effects and in vivo tumor growth inhibition.[4][5] Notably, this compound also exhibits inhibitory activity against P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[4] This dual mechanism of action positions this compound as a compelling molecule for further investigation in cancer therapy.

Mechanism of Action

TPC2 Antagonism

This compound exerts its inhibitory effect on TPC2 by binding to the voltage-sensing domain II (VSD II) of the channel.[2] This binding event stabilizes the channel in a closed, inactive conformation. Cryo-electron microscopy studies have revealed that this compound induces asymmetrical structural changes in the TPC2 dimer, creating a single binding pocket at an intersubunit interface.[2] By arresting the IIS4 segment in a downward shifted state, this compound prevents the conformational changes necessary for pore opening.[2]

P-glycoprotein Inhibition

In addition to its effects on TPC2, this compound has been identified as an inhibitor of P-glycoprotein (P-gp), a drug efflux pump often overexpressed in cancer cells, contributing to multidrug resistance.[4] The exact mechanism of P-gp inhibition by this compound has not been fully elucidated but is a critical aspect of its potential therapeutic utility in overcoming drug resistance in cancer.

Quantitative Pharmacological Data

While a specific binding affinity (Ki or Kd) for this compound to TPC2 has not been reported in the reviewed literature, its functional potency has been characterized through various in vitro and in vivo studies.

| Parameter | Value/Effect | Cell Line/System | Reference |

| TPC2 Inhibition | Near-full inhibition of PI(3,5)P2-elicited TPC2 currents at 10 µM | HEK293 cells expressing TPC2-EGFP | [5] |

| Antiproliferative Activity | IC50 of 3.7 µM (72 hours) | RIL175 cells | [5] |

| Inhibition of VEGF Signaling | Significant reduction of VEGF-induced phosphorylation of eNOS, JNK, MAPK, and AKT at 10 µM (1-hour pretreatment) | HUVECs | [5] |

| In Vivo Tumor Growth Inhibition | Inhibition of hepatocellular carcinoma (HCC) tumor growth in mice | Mice | [5] |

| P-glycoprotein Inhibition | Identified as an inhibitor | - | [4] |

Signaling Pathways Modulated by this compound

This compound, through its inhibition of TPC2, disrupts downstream signaling pathways crucial for cell proliferation and angiogenesis. A key pathway affected is the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells.

VEGF Signaling Pathway

VEGF binding to its receptor, VEGFR2, initiates a signaling cascade that involves the mobilization of intracellular calcium, a process in which TPC2 plays a critical role. By blocking TPC2, this compound attenuates VEGF-induced calcium release, thereby inhibiting the activation of downstream effectors such as eNOS, JNK, MAPK, and AKT.[5]

References

- 1. EMDB-0479: Cryo-EM structure of human TPC2 channel in the ligand-bound close... - Yorodumi [pdbj.org]

- 2. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]

- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

SG-094: A Synthetic Analog of Tetrandrine with Enhanced Potency and Reduced Toxicity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SG-094, a simplified synthetic analog of the natural bisbenzylisoquinoline alkaloid tetrandrine, has emerged as a promising therapeutic candidate, particularly in the field of oncology.[1] Derived from the root of Stephania tetrandra, tetrandrine has a long history in traditional Chinese medicine and is known for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[2] However, its clinical utility has been hampered by concerns regarding its toxicity.[3][4] this compound was developed to address these limitations, offering a more potent and safer alternative by selectively targeting the two-pore channel 2 (TPC2), an ion channel implicated in cancer progression and angiogenesis.[1][5] This technical guide provides an in-depth overview of this compound, presenting a comparative analysis with tetrandrine, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Comparative Quantitative Analysis: this compound vs. Tetrandrine

A critical aspect of drug development is the quantitative assessment of a compound's efficacy and safety profile compared to existing molecules. The following tables summarize the available quantitative data for this compound and tetrandrine, highlighting the improved therapeutic window of the synthetic analog.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Tetrandrine IC50 (µM) | Reference |

| VCR-R CEM | Vincristine-Resistant Leukemia | 5-15 (48h) | 5-15 (48h) | [1] |

| Hep G2 | Hepatoma | Not Reported | 4.35 | [6] |

| PLC/PRF/5 | Hepatoma | Not Reported | 9.44 | [6] |

| Hep 3B | Hepatoma | Not Reported | 10.41 | [6] |

| HT-29 | Colon Carcinoma | Not Reported | 22.98 (24h), 6.87 (48h) | [2] |

| A549 | Lung Carcinoma | Not Reported | 66.1 (24h) | [7] |

Table 2: Comparative In Vitro and In Vivo Toxicity

| Assay/Model | Non-Cancerous Cell Line/Animal Model | This compound | Tetrandrine | Reference |

| Cytotoxicity | Peripheral Blood Mononuclear Cells (PBMCs) | <5% cell death (20 µM, 48h) | 25% cell death (20 µM, 48h) | [1] |

| In Vivo Tolerance | Mouse Model | Well-tolerated (90 nmol/kg/day for 3 days) | Not directly compared in the same study | [1] |

| Acute Oral Toxicity (LD50) | Rat | Not Reported | 2230 mg/kg | [4] |

| Acute Oral Toxicity (LD50) | Mouse | Not Reported | 3700 mg/kg | [4] |

| Cytotoxicity (CC50) | BNL-CL.2 (Mouse Normal Liver Cells) | Not Reported | 31.12 µM | [6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the synthesis and evaluation of this compound and tetrandrine.

Synthesis of this compound (Putative)

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative suggests that it can be synthesized using established methods such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction .[8][9][10][11]

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[9][11] For this compound, this would likely involve the reaction of a substituted phenethylamine with a substituted phenylacetaldehyde in the presence of an acid catalyst.

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[10][12]

dot

Caption: Putative synthetic routes to this compound.

Whole-Lysosome Patch Clamp for TPC2 Inhibition Assay

This technique allows for the direct measurement of ion channel activity in isolated lysosomes.

-

Cell Culture and Lysosome Enlargement: HEK293 cells stably overexpressing TPC2 are cultured. To facilitate patch-clamping, lysosomes are enlarged by treating the cells with vacuolin-1 (1 µM) for 4-6 hours.[11]

-

Lysosome Isolation: Enlarged lysosomes are mechanically isolated from the cells.

-

Patch-Clamp Recording: Whole-lysosome recordings are performed using a patch-clamp amplifier. The pipette solution mimics the lysosomal lumen (e.g., acidic pH), and the bath solution mimics the cytosol.

-

Channel Activation and Inhibition: TPC2 channels are activated by applying a TPC2-specific agonist (e.g., TPC2-A1-P) to the cytosolic side.[13] The inhibitory effect of this compound or tetrandrine is assessed by adding the compound to the bath solution and measuring the reduction in TPC2-mediated currents.[13]

dot

Caption: Workflow for TPC2 inhibition assay.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Preparation of Matrix Gel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix gel in the presence of a pro-angiogenic factor such as Vascular Endothelial Growth Factor (VEGF).

-

Treatment: this compound or tetrandrine at various concentrations is added to the wells.

-

Incubation and Visualization: The plate is incubated at 37°C for 4-18 hours. The formation of tube-like structures is observed and quantified using a microscope. The number of junctions, total tube length, and number of loops are common parameters for quantification.

Signaling Pathways

Tetrandrine exerts its biological effects through multiple signaling pathways, reflecting its broad pharmacological profile. In contrast, this compound exhibits a more targeted mechanism of action centered on the inhibition of TPC2.

Tetrandrine: A Multi-Target Agent

Tetrandrine's anti-cancer effects are attributed to its ability to modulate a variety of signaling cascades, including:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation, survival, and angiogenesis.

-

MAPK/Erk Pathway: Modulation of this pathway can induce apoptosis and inhibit cell growth.[14]

-

Wnt/β-catenin Pathway: Inhibition of this pathway can suppress tumor growth and reverse drug resistance.[15]

-

VEGF Signaling: Tetrandrine has been shown to both suppress and promote angiogenesis by modulating VEGF signaling, depending on the cellular context.[8][16][17]

dot

Caption: Tetrandrine's multi-target signaling.

This compound: A Selective TPC2 Inhibitor

The primary mechanism of action of this compound is the potent and selective inhibition of TPC2. TPC2 is a lysosomal ion channel that regulates Ca2+ signaling, which is crucial for various cellular processes, including angiogenesis.[6][18]

-

TPC2 Inhibition: this compound directly binds to and inhibits TPC2, preventing the release of Ca2+ from lysosomes.[5]

-

Downstream Effects of TPC2 Inhibition:

-

Inhibition of VEGF Signaling: TPC2-mediated Ca2+ release is essential for VEGF-induced angiogenesis. By inhibiting TPC2, this compound effectively blocks the downstream signaling of VEGFR2, including the phosphorylation of ERK1/2, Akt, and eNOS.[19]

-

Anti-Angiogenic Effects: The blockade of VEGF signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation.[1]

-

Anti-Tumor Effects: TPC2 has been implicated in tumor growth and proliferation. Inhibition of TPC2 by this compound has been shown to reduce tumor growth in vivo.[1]

-

dot

Caption: this compound's TPC2-mediated signaling.

Conclusion

This compound represents a significant advancement over its parent compound, tetrandrine. By simplifying the chemical structure and focusing on a specific molecular target, TPC2, this compound demonstrates enhanced potency in inhibiting key cancer-related processes like angiogenesis and tumor growth, while exhibiting a more favorable safety profile with reduced toxicity. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its potential as a novel therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in various disease contexts.

References

- 1. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]

- 2. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. Pharmacological hypothesis: TPC2 antagonist tetrandrine as a potential therapeutic agent for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and apoptotic effects of tetrandrine on different human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Descending to inhibit: Antagonist-induced downward shift of VSD II in TPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Tetrandrine promotes angiogenesis via transcriptional regulation of VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. VEGF-induced neoangiogenesis is mediated by NAADP and two-pore channel-2-dependent Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of TPC2 Inhibition by SG-094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-Pore Channel 2 (TPC2), a cation channel primarily localized to the endolysosomal system, has emerged as a critical regulator of intracellular signaling, with implications in a variety of physiological and pathological processes, including cancer. This technical guide provides an in-depth overview of the downstream effects of TPC2 inhibition by SG-094, a potent and selective small molecule inhibitor. We will explore the molecular mechanisms of TPC2, the impact of its inhibition on key cellular signaling pathways, and provide detailed experimental protocols for investigating these effects. This document aims to serve as a comprehensive resource for researchers in the fields of cell biology, oncology, and drug discovery.

Introduction to TPC2 and its Inhibitor this compound

TPC2 is a voltage- and ligand-gated ion channel that is crucial for the regulation of endolysosomal trafficking, calcium (Ca2+) homeostasis, and autophagy.[1] TPCs are activated by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2] Dysregulation of TPC2 function has been implicated in a range of diseases, including cancer, where it can influence processes such as proliferation, angiogenesis, and metastasis.

This compound is a synthetic analog of the natural product tetrandrine and has been identified as a potent inhibitor of TPC2.[3] It exhibits antiproliferative effects in cancer cell lines and has been shown to inhibit tumor growth in vivo.[3][4] this compound represents a valuable tool for elucidating the physiological roles of TPC2 and for exploring its therapeutic potential as a drug target.

Quantitative Data on this compound Activity

The inhibitory and antiproliferative effects of this compound have been quantified in various studies. The following table summarizes key quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Antiproliferative Effect) | RIL175 (Hepatocellular Carcinoma) | 3.7 µM | [4] |

| TPC2 Current Inhibition | HEK293 cells expressing TPC2-EGFP | Potent inhibition of PI(3,5)P2-elicited currents | [4] |

| Inhibition of VEGF-induced Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction at 10 µM | [5] |

Downstream Signaling Pathways Affected by this compound

Inhibition of TPC2 by this compound modulates several critical downstream signaling pathways, primarily impacting cancer-related processes.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. TPC2 has been implicated in VEGF signaling.[6] this compound has been shown to significantly reduce the VEGF-induced phosphorylation of several key downstream effectors, including:

-

eNOS (endothelial Nitric Oxide Synthase): A key enzyme in the production of nitric oxide, a signaling molecule involved in vasodilation.

-

JNK (c-Jun N-terminal Kinase): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase): A family of kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and survival.

-

AKT (Protein Kinase B): A central kinase in a signaling pathway that promotes cell survival and growth.[5]

The inhibition of the phosphorylation of these proteins by this compound suggests that TPC2 activity is upstream of these signaling cascades in the context of VEGF stimulation.

VEGF signaling pathway and the inhibitory point of this compound.

Autophagy Regulation

Autophagy is a cellular process of degradation and recycling of cellular components. TPC2 plays a role in regulating autophagic flux.[7] TPC2 is thought to influence lysosomal pH, and its activation can lead to lysosomal alkalinization, which in turn inhibits the fusion of autophagosomes with lysosomes.[7] By inhibiting TPC2, this compound may therefore modulate autophagic processes, a critical consideration in cancer therapy as autophagy can have both pro- and anti-tumorigenic roles.

The signaling network involving TPC2 and autophagy is complex and involves the master metabolic regulator mTOR (mammalian target of rapamycin). TPC2 activity can be inhibited by mTOR, and TPC2 is required for intracellular Ca2+ signaling in response to mTOR inhibition.[8][9]

TPC2's role in autophagy and the effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.

Cell Proliferation Assay (CellTiter-Blue® Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

CellTiter-Blue® Reagent (Promega)

-

96-well clear-bottom black plates

-

Cancer cell line of interest (e.g., RIL175)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Assay:

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.

-

Measure fluorescence at 560 nm (excitation) and 590 nm (emission) using a plate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the no-cell control wells from all other wells.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.[10][11][12]

-

Workflow for the CellTiter-Blue® cell proliferation assay.

Whole-Endolysosomal Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the endolysosomal membrane.

Materials:

-

HEK293 cells stably expressing TPC2-EGFP

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Micro-manipulator

-

Perfusion system

-

Cytosolic solution (in mM): 140 K-glutamate, 5 NaCl, 2 MgCl2, 10 HEPES, pH 7.2 with KOH

-

Pipette (luminal) solution (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 1 CaCl2, 10 MES, pH 4.6 with NaOH

-

This compound stock solution

-

PI(3,5)P2 (agonist)

Procedure:

-

Cell Preparation:

-

Culture HEK293-TPC2-EGFP cells on glass coverslips.

-

-

Endolysosome Isolation (Vacuolin-1 method):

-

Treat cells with Vacuolin-1 (1 µM) for 1-4 hours to induce the formation of large endolysosomes.

-

-

Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber containing the cytosolic solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

-

Under visual guidance (fluorescence microscopy for EGFP), approach an enlarged endolysosome with the patch pipette.

-

Apply gentle suction to form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-endolysosome configuration.

-

-

Data Acquisition:

-

Record baseline TPC2 currents.

-

Perfuse the chamber with a solution containing PI(3,5)P2 to activate TPC2 channels and record the elicited currents.

-

Apply this compound in the presence of PI(3,5)P2 to measure the inhibitory effect on TPC2 currents.

-

Record currents at various holding potentials to generate current-voltage (I-V) curves.

-

-

Data Analysis:

Western Blotting for Phosphorylated Proteins

This method is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

Materials:

-

HUVECs

-

VEGF

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-eNOS, anti-phospho-JNK, anti-phospho-MAPK, anti-phospho-AKT, and total protein antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture HUVECs to near confluency.

-

Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.

-

Stimulate cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

Conclusion

This compound is a valuable chemical probe for studying the multifaceted roles of TPC2 in cellular physiology and disease. Its ability to inhibit TPC2 provides a powerful tool to dissect the downstream consequences of blocking this ion channel. The inhibition of key signaling pathways involved in cancer progression, such as VEGF-mediated angiogenesis and the complex regulation of autophagy, highlights the therapeutic potential of targeting TPC2. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream effects of TPC2 inhibition by this compound and to explore its potential as a novel anti-cancer agent. Further research is warranted to expand the quantitative dataset of this compound's activity across a broader range of cancer types and to fully elucidate the intricate signaling networks governed by TPC2.

References

- 1. Two-pore channel - Wikipedia [en.wikipedia.org]

- 2. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTORC1 controls lysosomal Ca2+ release through the two-pore channel TPC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTORC1 controls lysosomal Ca2+ release through the two-pore channel TPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CellTiter-Blue® Cell Viability Assay Protocol [worldwide.promega.com]

- 11. real-research.com [real-research.com]

- 12. ebiotrade.com [ebiotrade.com]

- 13. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VEGF regulation of endothelial nitric oxide synthase in glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immediate and delayed VEGF-mediated NO synthesis in endothelial cells: Role of PI3K, PKC and PLC pathways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of SG-094 on Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of SG-094 on calcium signaling pathways. This compound has been identified as a potent antagonist of the two-pore channel 2 (TPC2), a critical cation channel localized on endolysosomal membranes. TPC2 channels are implicated in a variety of physiological processes, including tumor angiogenesis and viral entry, making them a compelling target for therapeutic development. This document details the mechanism of action of this compound, summarizes key quantitative data, provides experimental methodologies for cited experiments, and visualizes the relevant signaling pathways and workflows.

Core Mechanism of Action

This compound is a synthetic analog of the natural alkaloid tetrandrine, designed for increased potency and reduced toxicity.[1] Its primary mechanism of action is the inhibition of TPC2.[2][3][4][5] Structural and functional studies have revealed that this compound acts as a gating modifier. It binds to the voltage-sensing domain II (VSD II) of TPC2, stabilizing it in an inactive, downward-shifted state.[6][7][8] This conformational change prevents the opening of the channel pore, thereby blocking the release of cations, including Ca2+, from lysosomes.[1][6][7][8] The inhibitory effect of this compound on TPC2 has been confirmed through both electrophysiological recordings (patch-clamp) and functional cellular assays (calcium imaging).[1][4][5]

Quantitative Data Summary

| Compound | Target | Cell Type | Activator | Concentration | Effect | Reference |

| This compound | TPC2 | HEK293 cells expressing TPC2 | TPC2-A1-N | 10 µM | Nearly full inhibition of TPC2-mediated currents | [6] |

| This compound | TPC2 | Not specified | Not specified | 10 µM | ~75% inhibition | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's impact on calcium signaling.

Single-Cell Intracellular Calcium Imaging with Fura-2 AM

This protocol is a synthesized methodology based on descriptions of this compound characterization[4][5] and general Fura-2 AM imaging protocols.[2][10][11][12][13]

Objective: To measure changes in intracellular calcium concentration in response to TPC2 activation and its inhibition by this compound.

Materials:

-

HEK293 cells stably expressing TPC2

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

TPC2 agonist (e.g., TPC2-A1-N)

-

This compound

-

Inverted fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

-

Imaging chamber

Procedure:

-

Cell Preparation:

-

Plate HEK293-TPC2 cells onto glass-bottom imaging dishes and culture to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a 2 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For each dish, prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 3-5 µM in HBSS. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of the Pluronic F-127 stock before diluting in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the imaging dish onto the microscope stage.

-

Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

-

To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before agonist stimulation.

-

Stimulate the cells with a TPC2 agonist (e.g., TPC2-A1-N) and record the changes in the F340/F380 ratio over time.

-

Acquire images at regular intervals (e.g., every 2-5 seconds).

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the F340/F380 ratio for each ROI over time.

-

The change in intracellular calcium concentration is proportional to the change in the fluorescence ratio. Data can be presented as the change in ratio (ΔR) or calibrated to absolute calcium concentrations if desired.

-

Visualizations

Signaling Pathway of TPC2 Inhibition by this compound

Experimental Workflow for Calcium Imaging

References

- 1. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene editing and synthetically accessible inhibitors reveal role for TPC2 in HCC cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]

- 6. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]

- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. hellobio.com [hellobio.com]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Protocol for the Application of SG-094 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG-094 is a synthetic analog of tetrandrine, a bisbenzylisoquinoline alkaloid, and functions as a potent and selective antagonist of the Two-Pore Channel 2 (TPC2). TPC2 is a lysosomal cation channel that plays a crucial role in intracellular calcium signaling. Dysregulation of TPC2 has been implicated in various pathological processes, including cancer progression, angiogenesis, and viral infections. This compound offers a valuable tool for investigating the physiological and pathological roles of TPC2 and holds potential as a therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its inhibitory effect on TPC2, a key component of the NAADP-mediated calcium release pathway from acidic organelles such as lysosomes. By blocking TPC2, this compound disrupts the mobilization of intracellular calcium stores, thereby modulating various downstream signaling cascades. One of the well-characterized pathways affected by TPC2 inhibition is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is critical for angiogenesis. Inhibition of TPC2 by this compound has been shown to reduce the phosphorylation of downstream effectors including eNOS, JNK, MAPK, and AKT.[1][2]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your specific cell line and experimental setup.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |

| RIL175 | Hepatocellular Carcinoma | 3.7 | 72 hours | Proliferation Assay |

| VCR-R CEM | Vincristine-Resistant T-cell Acute Lymphoblastic Leukemia | 5 - 15 | 48 hours | Proliferation Assay[3] |

| Murine HCC cells | Hepatocellular Carcinoma | 10 (used for significant IFNγ production) | 24 hours | Co-culture with CD8+ T cells[4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

The following day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol describes the detection of TPC2 and phosphorylated downstream signaling proteins following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TPC2, anti-phospho-eNOS, anti-phospho-JNK, anti-phospho-MAPK, anti-phospho-AKT, and their total protein counterparts, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time. For instance, a pre-treatment of 1 hour with 10 µM this compound has been shown to be effective in reducing VEGF-induced phosphorylation of downstream targets.[1]

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-TPC2 antibody at a dilution of 1:500 to 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

For analyzing phosphorylated proteins, use antibodies specific to the phosphorylated form and then strip the membrane to re-probe for the total protein as a control.

Immunofluorescence

This protocol outlines the procedure for visualizing the subcellular localization of TPC2.

Materials:

-

Cells grown on glass coverslips in a 24-well plate

-

This compound stock solution

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-TPC2)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound or vehicle control as required for your experiment.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-TPC2 antibody (diluted in blocking buffer, e.g., 3.75µg/ml for IHC) overnight at 4°C in a humidified chamber.[5]

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer [edoc.ub.uni-muenchen.de]

- 3. ashpublications.org [ashpublications.org]

- 4. Frontiers | Loss of two-pore channel 2 enhances CD8+ T cell cytotoxicity and directly impairs tumour growth via MAPK axis in HCC [frontiersin.org]

- 5. Anti-TPC2 Antibody (A286023) | Antibodies.com [antibodies.com]

In Vivo Administration of SG-094 in Mouse Models: Application Notes and Protocols

For Research Use Only.

Introduction